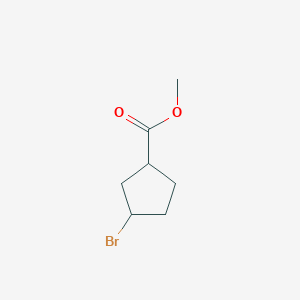

Methyl 3-bromocyclopentanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

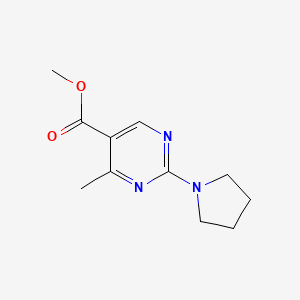

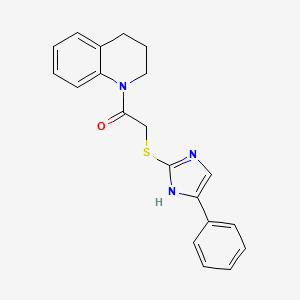

“Methyl 3-bromocyclopentanecarboxylate” is an organic compound with the molecular formula C7H11BrO2 . It has an average mass of 207.065 Da and a monoisotopic mass of 205.994232 Da .

Synthesis Analysis

The synthesis of “Methyl 3-bromocyclopentanecarboxylate” involves a reaction with sodium hydride in N,N-dimethyl-formamide at 0°C for about 20 minutes under an inert atmosphere. After this, the compound is added and the resulting solution is allowed to stir at room temperature for an additional 18 hours .Molecular Structure Analysis

The molecular structure of “Methyl 3-bromocyclopentanecarboxylate” consists of 7 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a density of 1.5±0.1 g/cm³, a boiling point of 216.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .Chemical Reactions Analysis

“Methyl 3-bromocyclopentanecarboxylate” can participate in various chemical reactions. For instance, it has been used in the Reformatsky reaction with 1-aryl-3-(2-hydroxyphenyl)-prop-2-en-1-ones to afford 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1’-cyclopentan]-2-ones .Physical And Chemical Properties Analysis

“Methyl 3-bromocyclopentanecarboxylate” has several physical and chemical properties. It has a density of 1.5±0.1 g/cm³, a boiling point of 216.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 84.6±25.4 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Methyl 3-bromocyclopentanecarboxylate plays a crucial role in the synthesis of complex organic compounds. For instance, its interaction with zinc and 1-phenylpropan-1,2-dione results in the synthesis of specific diones, with their structures determined by X-ray diffraction studies (Kirillov, Slepukhin, & Nikiforova, 2015).

Reactivity in Organic Chemistry

This compound is used in the Reformatsky reaction, which is a key process in organic synthesis. The reaction of methyl 3-bromocyclopentanecarboxylate with certain compounds yields a range of diverse organic structures, demonstrating its versatility in synthetic organic chemistry. This includes the production of spiro compounds and tetrahydrofuro[3,2-b]furans, as well as its use in generating Reformatsky reagents for further reactions (Nikiforova, Baibarodskikh, Kirillov, Dmitriev, & Shurov, 2019).

Environmental Applications

In environmental sciences, methyl 3-bromocyclopentanecarboxylate is studied for its potential contributions to stratospheric ozone depletion. Research into technologies for the capture and degradation of such compounds is ongoing, with particular focus on methods like granular activated carbon capture and thiosulfate degradation, to mitigate the negative environmental impacts (Yang, Li, Walse, & Mitch, 2015).

Contribution to Medicinal Chemistry

The compound is used in the synthesis of intermediates for medicinal applications, such as S1P1 receptor agonists. The scalable synthesis and isolation of stereoisomers of related compounds demonstrate its potential in the development of pharmaceutical agents (Wallace et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-bromocyclopentanecarboxylate is a chemical compound used in organic synthesis as an important intermediate . The primary targets of this compound are typically other organic molecules in the reaction mixture. The specific target can vary depending on the reaction conditions and the other reactants present .

Mode of Action

The compound acts by participating in chemical reactions with its targets. For example, it has been reported that the Reformatsky reagent, obtained from methyl 1-bromocyclopentanecarboxylate and zinc, selectively adds to the carbon-carbon double bond of the heterocyclic fragment of certain compounds . This interaction results in the formation of new chemical bonds and the creation of new molecules .

Biochemical Pathways

As an intermediate in organic synthesis, Methyl 3-bromocyclopentanecarboxylate does not typically participate directly in biochemical pathways. Instead, it is used to synthesize other compounds which may have biological activity. The specific pathways affected would therefore depend on the final products of the synthesis .

Result of Action

The result of Methyl 3-bromocyclopentanecarboxylate’s action is the formation of new chemical compounds. For example, in the reaction with the Reformatsky reagent, the result is the formation of addition products after hydrolysis of the reaction mixture . These products can then be used in further reactions or processes.

Action Environment

The action of Methyl 3-bromocyclopentanecarboxylate is influenced by various environmental factors such as temperature, solvent, and the presence of other reactants . For example, the reaction with the Reformatsky reagent was carried out under specific conditions of temperature and solvent . These factors can influence the rate of the reaction, the yield of the product, and the stability of the compound.

Eigenschaften

IUPAC Name |

methyl 3-bromocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNSTTSIQITBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromocyclopentanecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)